molecular formula C8H9NO3 B13079188 2-Amino-5-hydroxy-3-methylbenzoic acid

2-Amino-5-hydroxy-3-methylbenzoic acid

Cat. No.: B13079188
M. Wt: 167.16 g/mol
InChI Key: GANIICCKPXXMDW-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a hydroxyl group at the 5-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid, followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group at the 2-position, which is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid. The final hydroxylation step can be carried out using hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of 2-amino-3-methylbenzoquinone.

    Reduction: Formation of 2-amino-5-methylbenzoic acid.

    Substitution: Formation of 2-amino-5-alkoxy-3-methylbenzoic acid derivatives.

Scientific Research Applications

2-Amino-5-hydroxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: Lacks the hydroxyl group at the 5-position.

    2-Amino-3-methylbenzoic acid: Lacks the hydroxyl group and has the amino group at the 3-position.

    2-Amino-5-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group at the 5-position.

Uniqueness

2-Amino-5-hydroxy-3-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-amino-5-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C8H9NO3/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,10H,9H2,1H3,(H,11,12)

InChI Key

GANIICCKPXXMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)O

Origin of Product

United States

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